![molecular formula C13H9Cl2N3O2 B11147253 N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide](/img/structure/B11147253.png)
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms and a carboxamide group attached to a phenyl ring with a carbamoyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the key intermediate, 2,6-dichloropyridine-3-carboxylic acid. This intermediate is then reacted with 2-aminobenzamide under specific conditions to form the target compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide
- N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carbamoyl group and dichloro groups, contributing to its unique pharmacological properties. Its systematic name reflects its complex structure, which may influence its interaction with biological targets.
The mechanism of action for this compound involves interaction with specific molecular targets, potentially including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in disease processes, although detailed pathways are still under investigation.
1. Enzyme Inhibition
The compound has been noted for its inhibitory effects on various enzymes. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme critical in cholinergic signaling pathways. AChE inhibitors are commonly explored for their potential in treating neurodegenerative diseases like Alzheimer's .
2. Antihypertensive Effects
Research suggests that related pyridine derivatives exhibit antihypertensive activities by promoting smooth muscle relaxation and increasing coronary blood flow. These effects may be relevant for treating cardiovascular conditions such as hypertension and angina pectoris .
3. Neuroprotective Properties
There is emerging evidence that compounds similar to this compound possess neuroprotective effects, possibly through their ability to modulate neurotransmitter levels and protect against neuronal damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on AChE Inhibition : A study assessing the efficacy of various nootropics versus AChE inhibitors found that compounds with structural similarities to this compound demonstrated significant inhibition of AChE activity, suggesting potential therapeutic benefits in cognitive disorders .
- Cardiovascular Applications : Research highlighted the cardiovascular benefits of pyridine derivatives, including those that enhance blood flow and reduce blood pressure. These findings support the exploration of this compound for cardiovascular therapies .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C13H9Cl2N3O2 |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-6-5-8(11(15)18-10)13(20)17-9-4-2-1-3-7(9)12(16)19/h1-6H,(H2,16,19)(H,17,20) |
InChI Key |
XUBVCVJJAVRWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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